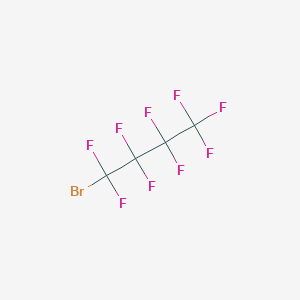

1-Bromononafluorobutane

Description

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF9/c5-3(10,11)1(6,7)2(8,9)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEIKEYTQKDDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC4F9, C4BrF9 | |

| Record name | Butane, 1-bromo-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338641 | |

| Record name | 1-Bromoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-48-4 | |

| Record name | 1-Bromoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorobutyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Fluorine in Modern Chemistry

An In-depth Technical Guide to 1-Bromononafluorobutane: Properties, Reactivity, and Applications

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorination—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated building blocks indispensable tools for molecular design. Among these, this compound (C₄BrF₉) emerges as a critical reagent for introducing the perfluorobutyl (nonafluorobutyl) moiety. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, reactivity, and safe handling protocols, tailored for researchers and scientists in the chemical and pharmaceutical industries.

Physicochemical and Spectroscopic Profile

The defining feature of this compound is its dense perfluoroalkyl chain, which dictates its physical properties and provides a unique spectroscopic fingerprint.

Core Physical Properties

The high atomic mass of fluorine combined with its strong electronegativity results in a dense, volatile liquid with low surface tension and limited miscibility in common organic solvents. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 375-48-4 | [1][2][3] |

| Molecular Formula | C₄BrF₉ | [1][3] |

| Molecular Weight | 298.93 g/mol | [1][3] |

| Appearance | Colorless liquid | N/A |

| Density | 1.904 g/cm³ | [1][4] |

| Boiling Point | 43-44 °C | [1][4] |

| Solubility | Insoluble in water; soluble in ethers and some fluorinated solvents. | [5] |

The causality behind these values is rooted in the nature of the C-F bond. Despite the high polarity of individual C-F bonds, the symmetrical arrangement of fluorine atoms around the carbon backbone leads to a molecule with a low overall dipole moment, resulting in weak intermolecular forces and a correspondingly low boiling point for its high molecular weight.

Spectroscopic Characterization

Accurate characterization is paramount for verifying purity and confirming reaction outcomes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific spectral data is not available in the provided search results, the expected ¹⁹F NMR spectrum would be characteristic. It would feature distinct multiplets for the three different chemical environments of the fluorine atoms (-CF₂Br, -CF₂-, and -CF₃), with chemical shifts and coupling constants typical for perfluoroalkyl chains.

-

Mass Spectrometry (MS) : A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units (m/z), referred to as the M and M+2 peaks.[6][7] The C-Br bond is often the weakest, leading to a prominent fragment corresponding to the loss of a bromine radical.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by very strong, characteristic C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ region. The presence of these intense bands is a clear indicator of a highly fluorinated compound. The fingerprint region will also contain unique absorptions corresponding to C-C skeletal vibrations and C-Br stretching.[8][9]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of the C-Br bond, which serves as a handle for introducing the C₄F₉ group into a target molecule. This moiety is highly sought after for its ability to enhance thermal stability, chemical resistance, and lipophilicity.[4]

Grignard Reagent Formation and Application

One of the most powerful applications of perfluoroalkyl halides is the formation of their corresponding Grignard reagents. These reagents are potent sources of nucleophilic perfluoroalkyl groups, enabling the formation of C-C bonds with a variety of electrophiles.

This protocol describes a self-validating system for generating the Grignard reagent and trapping it with an electrophile, such as acetone. The success of the reaction is contingent on rigorously anhydrous conditions, as Grignard reagents are strong bases and react readily with protic sources like water.[10][11][12]

-

Preparation (Anhydrous Conditions) :

-

All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon.

-

Equip the flask with a magnetic stir bar, the reflux condenser (with a gas bubbler), and the dropping funnel.

-

-

Magnesium Activation :

-

To the flask, add magnesium turnings (1.2 equivalents).

-

Briefly flame-dry the magnesium under vacuum and backfill with inert gas. This helps remove any passivating oxide layer.

-

Add a single, small crystal of iodine. The disappearance of the purple iodine color upon gentle warming is an indicator of magnesium activation.[13]

-

-

Grignard Reagent Formation :

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Add a small aliquot (approx. 10%) of the bromide solution to the magnesium suspension. An exothermic reaction and bubbling should commence, indicating the formation of the Grignard reagent. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

-

Reaction with Electrophile :

-

After the addition is complete and the initial exotherm has subsided, cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of the ketone (e.g., acetone, 1.0 equivalent) in anhydrous ether/THF dropwise. A vigorous reaction is expected.

-

-

Workup :

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Caption: Workflow for the synthesis and reaction of nonafluorobutylmagnesium bromide.

Other Synthetic Transformations

Beyond Grignard reactions, this compound is a substrate for various other transformations common in organic synthesis.[14][15] As a primary haloalkane, it is susceptible to SN2-type reactions with strong nucleophiles.[5] It can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to attach the C₄F₉ group to aromatic or vinylic systems, a key strategy in the synthesis of complex pharmaceutical ingredients and functional materials.

Safety and Handling

Proper handling of this compound is essential. It is classified as an irritant, and appropriate personal protective equipment (PPE) should be used at all times.

GHS Hazard Information

The Globally Harmonized System (GHS) classification highlights the primary hazards associated with this compound.

| Hazard Class | GHS Statement | Pictogram | Source(s) |

| Skin Corrosion/Irritation | H315 : Causes skin irritation | [3] | |

| Eye Damage/Irritation | H319 : Causes serious eye irritation | [3] | |

| Specific Target Organ Toxicity | H335 : May cause respiratory irritation | [3] |

Recommended Handling Procedures

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[17]

-

Skin Protection : Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated skin contact.[17]

-

Respiratory Protection : If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[17]

Conclusion

This compound is a specialized, high-value reagent that serves as a versatile precursor for the introduction of the nonafluorobutyl group. Its unique physicochemical properties, driven by its perfluorinated structure, make it a critical component in the development of advanced materials and complex bioactive molecules. A thorough understanding of its reactivity, particularly in the formation of Grignard reagents, combined with strict adherence to safety protocols, allows researchers to fully leverage its synthetic potential to engineer molecules with enhanced function and stability.

References

-

This compound | C4BrF9. BuyersGuideChem. [Link]

-

Perfluorobutyl bromide | BrC4F9 | CID 550393. PubChem - NIH. [Link]

-

The Role of this compound in Advanced Material Synthesis. Fluorochem. [Link]

-

infrared spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

-

Grignard Reaction. Jasperse, Chem 355. [Link]

-

Analyze the IR spectrum of 1-bromobutane and identify key functional group peaks. PrepMate. [Link]

-

mass spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

-

Butyl bromide | C4H9Br | CID 8002. PubChem - NIH. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Grignard Reaction. Professor Dave Explains - YouTube. [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. [Link]

-

an introduction to grignard reagents. Chemguide. [Link]

-

mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP - YouTube. [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. SciSpace. [Link]

Sources

- 1. This compound | C4BrF9 - BuyersGuideChem [buyersguidechem.com]

- 2. This compound | 375-48-4 [chemicalbook.com]

- 3. Perfluorobutyl bromide | BrC4F9 | CID 550393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. proprep.com [proprep.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis (2016) | Indranirekha Saikia | 54 Citations [scispace.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromononafluorobutane: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of the Nonafluorobutyl Group in Modern Chemistry

In the landscape of contemporary chemical research, particularly within drug development and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of molecular design. The perfluoroalkyl group, and specifically the nonafluorobutyl (C4F9) moiety, imparts a unique and often highly desirable set of properties to a parent molecule. These include enhanced thermal stability, profound alterations in lipophilicity and metabolic stability, and unique electronic characteristics. 1-Bromononafluorobutane (C4F9Br) emerges as a principal reagent for introducing this valuable functional group. This technical guide offers an in-depth exploration of the core physicochemical properties, reactivity profile, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique attributes.

Physicochemical Properties of this compound

A comprehensive understanding of a reagent's physical properties is fundamental to its effective and safe utilization in experimental design. The extensive fluorination of the butyl chain in this compound dramatically influences its properties when compared to its hydrocarbon analog, 1-bromobutane.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane | [1] |

| Synonyms | Perfluorobutyl bromide, Nonafluorobutyl bromide | [1] |

| CAS Number | 375-48-4 | [2] |

| Molecular Formula | C4BrF9 | [1] |

| Molecular Weight | 298.93 g/mol | [1] |

| Appearance | Not explicitly found, but typically a colorless liquid | |

| Density | 1.904 g/cm³ | [3] |

| Boiling Point | 43-44 °C | [3] |

| Melting Point | Data not available in searched sources | |

| Vapor Pressure | Data not available in searched sources | |

| Refractive Index | Data not available in searched sources | |

| Solubility | Data not available in searched sources |

The high density and low boiling point are direct consequences of the nine fluorine atoms. The high mass of fluorine contributes to the significant density, while the weak intermolecular van der Waals forces, a hallmark of perfluorinated compounds, result in a relatively low boiling point despite the high molecular weight.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the carbon-bromine bond, which is the primary site of reactivity. The molecule's utility stems from its ability to act as a source of the nonafluorobutyl group, either as a radical (C4F9•) or, more notionally, as a synthetic equivalent for a nucleophilic or electrophilic C4F9 species through organometallic intermediates.

Causality of Reactivity: The Influence of Perfluorination

The nine electron-withdrawing fluorine atoms exert a powerful inductive effect across the carbon backbone. This effect has several critical consequences for the reactivity of the C-Br bond:

-

Weakened C-Br Bond: The strong electron withdrawal by the fluorines polarizes the C-Br bond and can facilitate its homolytic cleavage to form the perfluorobutyl radical under thermal or photochemical conditions. This is a key step in many of its applications.

-

Resistance to Nucleophilic Substitution (SN2): Unlike typical alkyl halides, perfluoroalkyl halides are generally poor substrates for classical SN2 reactions. The electron density around the carbon chain is significantly reduced, and the fluorine atoms provide steric shielding, making backside attack by a nucleophile difficult.

-

Formation of Organometallic Reagents: The formation of Grignard-type reagents from perfluoroalkyl halides is challenging and often not as straightforward as with their non-fluorinated counterparts due to the high electronegativity of the perfluorinated chain. However, other transmetallation and coupling protocols have been developed to overcome this.

Applications in Research and Drug Development

The primary application of this compound is as a perfluoroalkylation agent . The introduction of the C4F9 group can dramatically and beneficially alter a molecule's properties.

In Materials Science

This compound is a critical building block for creating advanced polymers and coatings.[3] Introducing the C4F9 segment can significantly increase:

-

Thermal and Chemical Stability: The strength of C-F bonds makes the resulting materials highly resistant to heat and chemical attack.

-

Hydrophobicity and Oleophobicity: Perfluorinated chains are known for their ability to repel both water and oils, a property essential for creating specialized surfaces and coatings.[3]

-

Reduced Surface Tension: This property is valuable in the formulation of surfactants and lubricants.[3]

In Drug Development and Medicinal Chemistry

While direct examples of this compound in the synthesis of marketed drugs are not readily found in the public domain, its role as a tool compound is significant. The introduction of a perfluoroalkyl group like C4F9 can be a key strategy in lead optimization to:

-

Block Metabolic Oxidation: The C-F bond is exceptionally stable to metabolic cleavage. Replacing a metabolically labile C-H bond with a C-F bond, or an entire alkyl group with a perfluoroalkyl group, can significantly increase a drug's half-life.

-

Modulate Lipophilicity: Fluorination increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution profile.

-

Enhance Binding Affinity: The unique electronic nature of the perfluoroalkyl group can lead to favorable interactions (e.g., dipole-dipole, multipolar) with protein targets, thereby increasing binding affinity and potency.

The diagram below illustrates the logical workflow for employing a perfluoroalkylation reagent like this compound in a typical drug discovery campaign.

Caption: Workflow for using this compound in drug lead optimization.

Experimental Protocol: Copper-Mediated Perfluoroalkylation of a Heteroaryl Bromide

This protocol provides a representative example of how this compound can be used to introduce the C4F9 group onto a heteroaromatic core, a common scaffold in medicinal chemistry. The method is adapted from established copper-mediated cross-coupling procedures.

Objective: To synthesize 2-(nonafluorobutyl)pyridine from 2-bromopyridine.

Reaction Scheme: (Image of 2-bromopyridine reacting with C4F9Br in the presence of a copper catalyst and ligand to form 2-(nonafluorobutyl)pyridine)

Materials:

-

2-Bromopyridine

-

This compound (C4F9Br)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Dimethylformamide (DMF), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a steady stream of inert gas, add copper(I) iodide (0.12 mmol) and 1,10-phenanthroline (0.12 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent and Reagent Addition: Add anhydrous DMF (1 mL) to the flask. Stir the mixture for 10-15 minutes at room temperature until a homogeneous solution is formed.

-

Substrate Addition: Add 2-bromopyridine (0.10 mmol) to the reaction mixture via syringe.

-

Perfluoroalkylating Agent Addition: Add this compound (0.12 mmol) to the flask. Causality Note: A slight excess of the perfluoroalkylating agent is used to ensure complete consumption of the limiting heteroaryl bromide.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours. Expertise Note: The choice of temperature is critical. It must be high enough to facilitate the reaction but low enough to prevent decomposition of the starting materials or the copper complex.

-

Work-up: After cooling to room temperature, quench the reaction with aqueous ammonia solution and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-(nonafluorobutyl)pyridine.

The workflow for this experimental procedure is visualized below.

Caption: Step-by-step workflow for the synthesis of 2-(nonafluorobutyl)pyridine.

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of it down the drain.

Conclusion

This compound is a specialized but highly valuable reagent for the introduction of the C4F9 group. Its physical properties, dictated by its perfluorinated nature, require specific handling considerations. The powerful inductive effect of the fluorine atoms governs its reactivity, making it a potent source for the nonafluorobutyl radical in various cross-coupling and addition reactions. For researchers in drug discovery and materials science, a thorough understanding of this reagent's characteristics is essential for leveraging its capacity to create novel molecules with enhanced stability, lipophilicity, and unique surface properties. As synthetic methodologies continue to advance, the utility and application of this compound are poised to expand, further cementing the role of strategic fluorination in modern chemistry.

References

-

ACS Publications. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF | Organic Letters. [Link]

-

PubChem. Perfluorobutyl bromide | BrC4F9 | CID 550393. [Link]

-

MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

ResearchGate. The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. [Link]

-

PMC. Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization. [Link]

-

ResearchGate. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

YouTube. Preparation of 1-bromobutane. [Link]

-

RefractiveIndex.INFO. Refractive index database. [Link]

-

ResearchGate. Refractive index of 1-bromobutane. [Link]

-

Baetro. 1-bromobutane: Understanding the Melting Point and Its Significance. [Link]

-

Scribd. Organic Synthesis of 1-Bromobutane | PDF | Chemical Reactions | Distillation. [Link]

-

YouTube. Brominating alcohol for Wurtz synthesis (1-bromobutane). [Link]

-

PubMed. Organic synthesis provides opportunities to transform drug discovery. [Link]

-

PMC. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

-

ResearchGate. Refractive index of 1-bromonaphthalene. [Link]

-

YouTube. Haloalkanes 3. 1-Bromobutane preparation and purification. [Link]

-

YouTube. Original method of Bromine preparation. [Link]

-

ResearchGate. Refractive index of binary liquid mixture of 1-bromobutane and cyclohexane. [Link]

-

National Institute of Standards and Technology. 1-Bromobutane with Water - IUPAC-NIST Solubilities Database. [Link]

-

YouTube. What Is The Melting Point Of Bromine? - Chemistry For Everyone. [Link]

Sources

Introduction: The Molecular Blueprint of a Key Fluorinated Building Block

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromononafluorobutane

This compound (C₄F₉Br), also known as perfluorobutyl bromide, is a dense, non-flammable liquid that serves as a pivotal intermediate in organic and materials science. Its utility stems from the unique properties imparted by the perfluoroalkyl chain, including high thermal stability, chemical inertness, and distinct electronic characteristics. These features make it a valuable precursor for synthesizing a range of materials, from surfactants and polymers to advanced pharmaceuticals.

Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, verifying structural integrity, and predicting its behavior in chemical reactions. This guide provides a multi-faceted spectroscopic analysis of this compound, detailing the principles, experimental protocols, and expected data from mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy. The narrative is framed from the perspective of a senior application scientist, focusing on the causality behind experimental choices and the interpretation of spectral data to construct a cohesive molecular profile.

Mass Spectrometry (MS): Confirming Identity and Isotopic Signature

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, MS provides an unmistakable signature due to the characteristic isotopic distribution of bromine.

Expertise & Causality: The choice of Electron Ionization (EI) as the initial method is deliberate. EI is a high-energy technique that induces fragmentation, providing a "fingerprint" of the molecule's structure in addition to the molecular ion. The most critical diagnostic feature for a bromine-containing compound is the presence of two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units for the molecular ion and any bromine-containing fragments.[1][2] This pattern arises from the natural abundance of bromine's two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[2][3] Observing this ~1:1 M+ and M+2 isotopic cluster is a self-validating check for the presence of a single bromine atom.[1][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dilute this compound (typically 1 µL) in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane). The high volatility of the analyte and solvent is crucial for efficient vaporization in the ion source.

-

Instrument Setup:

-

Inlet System: Use a direct insertion probe or a gas chromatography (GC) inlet. For GC-MS, a low-polarity column (e.g., DB-5) is suitable. Set the injection port temperature to ~150-200°C to ensure rapid volatilization without thermal degradation.

-

Ion Source: Set the electron energy to 70 eV. This standard energy level maximizes ionization efficiency and generates reproducible fragmentation patterns, allowing for library matching.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their m/z ratio.

-

Detector: An electron multiplier detector records the ion signal.

-

-

Data Acquisition: Acquire data over a mass range of m/z 40-550 to ensure capture of the molecular ion and all significant fragments.

Data Presentation: Predicted Mass Spectrum

The mass spectrum of this compound is expected to show characteristic peaks corresponding to the molecular ion and key fragments. The perfluorinated nature of the molecule leads to fragmentation patterns distinct from their hydrocarbon analogs, often with the CF₃⁺ ion being a prominent peak.[5]

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Causality of Fragmentation |

| 347.9 / 349.9 | Molecular Ion | [C₄F₉Br]⁺ | The intact molecule minus one electron. The ~1:1 ratio confirms one Br atom. |

| 279 / 281 | Loss of CF₃ | [C₃F₆Br]⁺ | Cleavage of the C-C bond, a common pathway for fluorocarbons. |

| 229 | Loss of Br | [C₄F₉]⁺ | Cleavage of the weakest bond (C-Br), resulting in the stable perfluorobutyl cation. |

| 179 / 181 | Loss of C₂F₅ | [C₂F₄Br]⁺ | C-C bond cleavage further down the chain. |

| 131 | Perfluoroethyl cation | [C₂F₅]⁺ | A stable fluorinated fragment. |

| 69 | Trifluoromethyl cation | [CF₃]⁺ | Often the base peak in the spectra of perfluorocarbons due to its high stability.[5] |

Workflow Visualization: Mass Spectrometry Analysis

Caption: General workflow for ¹⁹F and ¹³C NMR analysis of this compound.

Vibrational Spectroscopy: Fingerprinting Functional Groups

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a characteristic "fingerprint" based on the bonds present in the molecule. [6]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is particularly sensitive to polar bonds. The C-F bonds in this compound are highly polarized, resulting in very strong absorption bands in the IR spectrum. These C-F stretching vibrations typically occur in the 1300-1100 cm⁻¹ region. [7]The C-Br stretch is expected at a much lower wavenumber, typically in the 750-550 cm⁻¹ range, and is usually of medium to strong intensity. [8]The absence of C-H stretching bands (~3000-2850 cm⁻¹) is a key indicator of the perfluorinated nature of the compound. [9]

Raman Spectroscopy

Expertise & Causality: Raman spectroscopy detects vibrations that involve a change in the polarizability of a bond. [10]While C-F bonds are Raman active, the more symmetric C-C backbone vibrations may be more prominent in the Raman spectrum compared to the IR spectrum. The C-Br stretch is also readily observable. Raman is an excellent complementary technique, especially useful because it is insensitive to aqueous media and requires minimal sample preparation. [6]

Experimental Protocol: IR and Raman Spectroscopy

-

IR Sample Preparation (Liquid Film):

-

Place one drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder. This method is fast and avoids solvent interference.

-

-

Raman Sample Preparation:

-

Place a small amount of the liquid sample into a glass vial or NMR tube.

-

Position the vial in the spectrometer's sample compartment for analysis.

-

-

Data Acquisition:

-

IR: Use a Fourier Transform Infrared (FTIR) spectrometer. Scan the mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Raman: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence). [11]Acquire the spectrum over a similar Raman shift range (e.g., 3500-200 cm⁻¹).

-

Data Presentation: Key Vibrational Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

| 1300 - 1100 | C-F Stretch | IR | Very Strong |

| 1300 - 1100 | C-F Stretch | Raman | Medium |

| 800 - 700 | C-C Stretch | Raman | Strong |

| 750 - 550 | C-Br Stretch | IR / Raman | Medium to Strong |

Workflow Visualization: Vibrational Spectroscopy

Caption: Combined workflow for IR and Raman spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a synergistic process. Mass spectrometry provides unequivocal confirmation of its molecular weight and the presence of bromine through its distinct isotopic signature. ¹⁹F and ¹³C NMR spectroscopy meticulously map the carbon-fluorine framework, confirming the connectivity and electronic environment of each atom in the molecule. Finally, IR and Raman spectroscopy provide a vibrational fingerprint, highlighting the powerful C-F absorptions and confirming the presence of the C-Br bond. Together, these techniques provide a robust, self-validating dataset that constitutes a complete and unambiguous structural elucidation of this important fluorinated compound, ensuring its quality and suitability for advanced applications.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]

-

Wikipedia. (2023, December 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Takhistov, V. V., & Ponomarev, D. A. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 74(8), 733–750.

- Brown, J. D., Dobbie, R. C., & Straughan, B. P. (1973). Vibrational spectra of fluorocarbon–Group V derivatives. Part II. The compounds CF 3 ·PX 2 where X = halogen or hydrogen. Journal of the Chemical Society, Dalton Transactions, (16), 1691-1694.

-

Royal Society of Chemistry. (n.d.). Vibrational spectra of fluorocarbon–Group V derivatives. Part II. The compounds CF3·PX2 where X = halogen or hydrogen. Retrieved from [Link]

- Shaffer, R. E., & Nizkorodov, S. A. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. Physical Chemistry Chemical Physics, 10(4), 513-521.

-

Gerig, J. T. (2003). Fluorine NMR. eMagRes. Retrieved from [Link]

- Dolbier, W. R. (2009). An Overview of Fluorine NMR. In Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.

- Lorigan, G. A., et al. (2002). Perfluorooctyl bromide has limited membrane solubility and is located at the bilayer center. Locating small molecules in lipid bilayers through paramagnetic enhancements of NMR relaxation. Journal of Medicinal Chemistry, 45(25), 5534-5542.

-

The Good Scents Company. (n.d.). perfluorooctyl bromide, 423-55-2. Retrieved from [Link]

-

ResearchGate. (n.d.). a Spectrum of perfluorooctyl bromide (PFOB), b measured FLASH signal curves of different resonances at TR = 10 ms. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluorooctyl bromide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Reference Raman spectra for brominated FRs. Retrieved from [Link]

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane. Retrieved from [Link]

-

Wikipedia. (2023, November 26). Rotational–vibrational spectroscopy. Retrieved from [Link]

- Esmonde-White, K. A., et al. (2022). Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development.

-

University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Theoretical Raman spectrum of RB. (B) Raman spectrum of RB solid powder. (C) Molecular structure of RB. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Doc Brown's Chemistry. (2021). 13C NMR spectrum of 1-bromobutane. Retrieved from [Link]

-

University of Ottawa, NMR Facility. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

-

HORIBA. (n.d.). Raman Bands. Retrieved from [Link]

-

University of Washington, Department of Chemistry. (2021, April). Understanding Raman Spectroscopy. Retrieved from [Link]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

University of Tartu. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

GitHub Pages. (n.d.). Mass spectrometry-based proteomics. Retrieved from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. static.horiba.com [static.horiba.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectra Analysis of 1-Bromononafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-bromononafluorobutane (C₄F₉Br). While experimentally obtained spectra for this specific molecule are not publicly available, this guide offers a detailed, predictive analysis based on established NMR principles and extensive data from analogous perfluorinated compounds. We will delve into the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra, elucidating the expected chemical shifts, spin-spin coupling constants, and multiplicity patterns. This guide serves as a valuable resource for researchers working with highly fluorinated molecules, offering insights into spectral interpretation, experimental design, and the application of NMR spectroscopy in the structural characterization of fluorochemicals relevant to drug discovery and materials science.

Introduction: The Significance of this compound and the Power of NMR

This compound is a perfluorinated organic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] Consequently, the precise structural characterization of such fluorinated compounds is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous structure elucidation of organic molecules in solution.[2] For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity.[2][3] Furthermore, the large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, a common challenge in ¹H NMR.[4] This guide will provide a detailed, theoretical exploration of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering a roadmap for the analysis of this and similar perfluorinated systems.

Molecular Structure and Predicted NMR Environments

The structure of this compound is crucial for understanding its NMR spectra. The molecule consists of a four-carbon chain where all hydrogen atoms have been substituted by fluorine, with a bromine atom at one terminus.

Caption: Molecular Structure of this compound.

Due to the linear, perfluorinated nature of the carbon chain, we can predict the number of distinct NMR environments for each nucleus:

-

¹H NMR: As there are no hydrogen atoms in the molecule, no signals are expected in the ¹H NMR spectrum.

-

¹³C NMR: There are four chemically non-equivalent carbon atoms (C₁, C₂, C₃, and C₄), which will result in four distinct signals.

-

¹⁹F NMR: Similarly, there are four distinct fluorine environments corresponding to the CF₂, CF₂, CF₂, and CF₃ groups.

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is the most informative for this compound. The chemical shifts are highly sensitive to the local electronic environment, and the through-bond J-coupling between fluorine nuclei provides valuable connectivity information.

3.1. Chemical Shifts (δ)

The chemical shifts in ¹⁹F NMR are typically referenced to an internal or external standard, such as CFCl₃ (δ = 0 ppm). For perfluoroalkyl chains, the chemical shifts are influenced by the electronegativity of adjacent substituents. The bromine atom at C₁ will have the most significant deshielding effect, causing the attached fluorine atoms to resonate at the lowest field (least negative δ value). The chemical shift values generally become more negative as the distance from the bromine atom increases.

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CF₂Br (at C₁) | -60 to -70 | Strong deshielding effect of the adjacent bromine atom. |

| -CF₂- (at C₂) | -120 to -130 | Shielded relative to the C₁ fluorines, but still influenced by the inductive effect of the bromine. |

| -CF₂- (at C₃) | -125 to -135 | Further shielded from the bromine atom. |

| -CF₃ (at C₄) | -80 to -90 | Terminal trifluoromethyl groups typically resonate in this region. |

Note: These are estimated ranges based on typical values for perfluoroalkyl bromides. Actual values may vary depending on the solvent and other experimental conditions.

3.2. Spin-Spin Coupling (J-Coupling)

The splitting patterns in the ¹⁹F NMR spectrum arise from spin-spin coupling between neighboring fluorine nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), decreases with the number of bonds separating the coupled nuclei.

Caption: Predicted ¹⁹F-¹⁹F Spin-Spin Coupling in this compound.

Table 2: Predicted ¹⁹F-¹⁹F Coupling Constants and Multiplicities

| Fluorine Group | Coupled To | Coupling Type | Expected J-value (Hz) | Predicted Multiplicity |

| -CF₂Br (F₁) | -CF₂- (F₂) | ³J | 2 - 8 | Triplet |

| -CF₂- (F₂) | -CF₂Br (F₁) | ³J | 2 - 8 | Triplet of triplets |

| -CF₂- (F₃) | ³J | 2 - 8 | ||

| -CF₂- (F₃) | -CF₂- (F₂) | ³J | 2 - 8 | Triplet of quartets |

| -CF₃ (F₄) | ³J | 8 - 12 | ||

| -CF₃ (F₄) | -CF₂- (F₃) | ³J | 8 - 12 | Quartet |

Rationale for Multiplicities:

-

-CF₂Br (F₁): The two equivalent fluorine atoms at C₁ are coupled to the two equivalent fluorine atoms at C₂. According to the n+1 rule, this will result in a triplet (2+1=3).

-

-CF₂- (F₂): The fluorines at C₂ are coupled to the two fluorines at C₁ and the two fluorines at C₃. This will result in a triplet of triplets.

-

-CF₂- (F₃): The fluorines at C₃ are coupled to the two fluorines at C₂ and the three fluorines of the terminal CF₃ group. This will result in a triplet of quartets.

-

-CF₃ (F₄): The three equivalent fluorines of the terminal methyl group are coupled to the two fluorines at C₃, resulting in a triplet. However, due to the free rotation of the C-C bond, the coupling to the two adjacent fluorines will result in a quartet (3+1=4).

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not typically observed. However, strong coupling between carbon and fluorine is a prominent feature.

4.1. Chemical Shifts (δ)

The chemical shifts of the carbon atoms are heavily influenced by the number of attached fluorine atoms. The carbon atom bonded to three fluorine atoms (C₄) will be significantly deshielded and appear at a lower field compared to the CF₂ groups. The carbon attached to the bromine atom (C₁) will also be deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₁ (-CF₂Br) | 110 - 120 | Attached to two fluorine atoms and one bromine atom. |

| C₂ (-CF₂-) | 105 - 115 | Attached to two fluorine atoms. |

| C₃ (-CF₂-) | 105 - 115 | Similar environment to C₂. |

| C₄ (-CF₃) | 115 - 125 | Attached to three fluorine atoms, typically the most deshielded carbon. |

4.2. C-F Coupling

The signals in the ¹³C NMR spectrum will be split into complex multiplets due to coupling with the fluorine atoms. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the nuclei.

-

¹J(C-F): One-bond coupling is the largest, typically in the range of 250-350 Hz.[5]

-

²J(C-F): Two-bond coupling is smaller, generally between 20-50 Hz.[5]

-

³J(C-F): Three-bond coupling is even smaller, around 5-10 Hz.[5]

This will result in complex splitting patterns for each carbon signal, which can be analyzed to confirm the structure.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

5.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Common choices for fluorinated compounds include acetone-d₆, chloroform-d, or acetonitrile-d₃. The solvent should be free of any fluorine-containing impurities.

-

Concentration: For ¹⁹F NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[6] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[6]

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Internal Standard (Optional): For accurate chemical shift referencing, an internal standard can be added. For ¹⁹F NMR, a common standard is trifluoroacetic acid (TFA) or hexafluorobenzene. For ¹³C and ¹H NMR, tetramethylsilane (TMS) is the standard.

Caption: Experimental Workflow for NMR Analysis.

5.2. Data Acquisition

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F, ¹³C, and ¹H nuclei.

-

¹⁹F NMR Parameters:

-

Pulse Angle: 30-45°

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Number of Scans (ns): 16-64 (adjust for desired signal-to-noise)

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans (ns): 1024 or higher, depending on the sample concentration.

-

-

¹H NMR Parameters:

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans (ns): 8-16

-

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling in perfluorinated systems, researchers can confidently approach the structural elucidation of this and related fluorochemicals. The detailed experimental protocols offer a practical framework for obtaining high-quality NMR data, which is essential for accurate structural assignment and for advancing research in fields where fluorinated molecules play a critical role, such as drug discovery and materials science. The provided diagrams and tables serve as a quick reference for the expected spectral features, facilitating the interpretation of experimental data when it becomes available.

References

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC. Retrieved from [Link]

-

a) Plot of the ¹J(CF) coupling constants versus the ¹⁹F NMR chemical... - ResearchGate. (n.d.). Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. (1970). PubMed. Retrieved from [Link]

-

Electronic Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. (1970). Transactions of the Faraday Society. Retrieved from [Link]

-

Basics of NMR\ Sample preparation and analysis of NMR analysis data. (2021). Mesbah Energy. Retrieved from [Link]

-

DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. (2002). ResearchGate. Retrieved from [Link]

-

Carbon-fluorine coupling constants, n J CF . (n.d.). ResearchGate. Retrieved from [Link]

-

19Flourine NMR. (n.d.). Retrieved from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved from [Link]

-

19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). CONICET. Retrieved from [Link]

-

Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (n.d.). Retrieved from [https://www.lib.uwo.ca/files/ মাদকের-নেশা-ছাড়ার-উপায়/etd/2017-09-21/Woods_Andrew_2011MSc_19F_NMR_Method.pdf]([Link] মাদকের-নেশা-ছাড়ার-উপায়/etd/2017-09-21/Woods_Andrew_2011MSc_19F_NMR_Method.pdf)

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). PMC. Retrieved from [Link]

-

What is the coupling constant for CF3 carbon in 13C-NMR? (2014). ResearchGate. Retrieved from [Link]

-

NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. (1961). The Journal of Chemical Physics. Retrieved from [Link]

-

1H proton nmr spectrum of 1-bromobutane... (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

13C nmr spectrum of 1-bromobutane... (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. (Br) Bromine NMR [chem.ch.huji.ac.il]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromononafluorobutane

This guide provides a detailed analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-bromononafluorobutane (C₄F₉Br). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with field-proven insights into the behavior of halogenated compounds.

Introduction: The Analytical Challenge of Halogenated Compounds

This compound is a perfluorinated alkyl bromide, a class of compounds characterized by their high chemical stability and unique physicochemical properties. Understanding their behavior under mass spectrometric analysis is crucial for their identification and quantification in various matrices. Electron ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, offering a wealth of structural information.[1] The fragmentation of this compound is governed by the interplay between the strong carbon-fluorine bonds and the comparatively weaker carbon-bromine bond.

Core Principles of Fragmentation in this compound

The initial step in EI-MS is the bombardment of the gaseous molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•).[1] This high-energy species then undergoes a series of fragmentation events to produce more stable daughter ions. The fragmentation pathways are dictated by the relative bond strengths within the molecule and the stability of the resulting fragments.

The Isotopic Signature of Bromine

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[2][3] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an M peak and an M+2 peak) of almost equal intensity, separated by two mass-to-charge units (m/z).[2][4] This isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments.

Fragmentation Pathways

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways, driven by the cleavage of the C-Br and C-C bonds, as well as rearrangements.

Workflow for Mass Spectrometry Analysis of this compound

Caption: A generalized workflow for the analysis of this compound using EI-MS.

Primary Fragmentation: Cleavage of the Carbon-Bromine Bond

The C-Br bond is the weakest covalent bond in the this compound molecule. Therefore, the most favorable initial fragmentation is the homolytic cleavage of this bond, resulting in the loss of a bromine radical (•Br) and the formation of the nonafluorobutyl cation ([C₄F₉]⁺).

[C₄F₉Br]⁺• → [C₄F₉]⁺ + •Br

This [C₄F₉]⁺ ion is expected to be a prominent peak in the mass spectrum.

Secondary Fragmentation: Fission of the Perfluoroalkyl Chain

The [C₄F₉]⁺ ion can undergo further fragmentation through the cleavage of C-C bonds. A common fragmentation pattern in perfluorinated compounds is the sequential loss of CF₂ units or the formation of the highly stable trifluoromethyl cation ([CF₃]⁺).[5]

-

Formation of [CF₃]⁺: [C₄F₉]⁺ → [CF₃]⁺ + C₃F₆

The [CF₃]⁺ cation (m/z = 69) is anticipated to be the base peak, or one of the most abundant ions, in the spectrum due to its high stability.[5]

-

Other Perfluoroalkyl Fragments: Other fragment ions arising from the cleavage of the C-C backbone of the [C₄F₉]⁺ ion are also expected, such as [C₂F₅]⁺ (m/z = 119) and [C₃F₇]⁺ (m/z = 169).

Proposed Fragmentation Pathways of this compound

Caption: A simplified diagram illustrating the major proposed fragmentation pathways for this compound.

Predicted Mass Spectrum Data

The following table summarizes the key ions anticipated in the electron ionization mass spectrum of this compound and their proposed origins.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Proposed Origin | Notes |

| 298/300 | [C₄F₉Br]⁺• | Molecular Ion | Expected to be of low abundance due to the lability of the C-Br bond. The M+ and M+2 peaks will be in a ~1:1 ratio. |

| 219 | [C₄F₉]⁺ | Loss of •Br from the molecular ion | A significant peak is anticipated. |

| 169 | [C₃F₇]⁺ | Loss of CF₂ from [C₄F₉]⁺ | A common fragment in perfluorinated chains. |

| 119 | [C₂F₅]⁺ | Loss of CF₂ from [C₃F₇]⁺ | Another common perfluoroalkyl fragment. |

| 79/81 | [Br]⁺ | Direct ionization of a bromine fragment | May be present, but often of lower abundance. |

| 69 | [CF₃]⁺ | Cleavage of the C₃F₆ from [C₄F₉]⁺ | Expected to be the base peak due to its high stability. |

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the acquisition of an EI mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

Instrumentation:

-

Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

-

Mass Spectrometer with an Electron Ionization source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as methanol or hexane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and acquire the data.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and examine the corresponding mass spectrum. Identify the molecular ion and the key fragment ions as detailed in this guide.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by the cleavage of the weak C-Br bond and subsequent fragmentation of the resulting perfluoroalkyl cation. The presence of the characteristic bromine isotopic pattern and the highly stable [CF₃]⁺ fragment are key identifiers for this molecule. This guide provides a foundational understanding for researchers and scientists working with this and similar halogenated compounds, enabling more accurate identification and structural elucidation.

References

-

Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. (2024). Journal of the American Society for Mass Spectrometry, 35(5), 890-901. [Link]

-

Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. (2024). ResearchGate. [Link]

-

Mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide. docbrown.info. [Link]

-

mass spectrum & fragmentation of 1-bromobutane. (2022). YouTube. [Link]

-

Butane, 1-bromo-. NIST WebBook. [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

-

Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. (2024). ResearchGate. [Link]

-

Perfluorooctyl bromide. PubChem. [Link]

-

Welcome to the NIST WebBook. NIST. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (2022). PMC. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. Semantic Scholar. [Link]

-

Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2025). ResearchGate. [Link]

-

Determination of ion structures in structurally related compounds using precursor ion fingerprinting. mzCloud. [Link]

-

Interpreting Mass Spectra: Going Through Some Examples | Organic Chemistry Lab Techniques. (2024). YouTube. [Link]

-

Mass Spectrometry. (2021). YouTube. [Link]

-

Butane. NIST WebBook. [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. [Link]

-

Modern Mass Spectrometry. Macmillan Group. [Link]

-

NIST Chemistry WebBook. NIST. [Link]

-

Butane, 1-bromo-. NIST WebBook. [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. [Link]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromononafluorobutane

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 1-bromononafluorobutane (C₄BrF₉). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical underpinnings of the vibrational modes of this perfluorinated compound, outlines a robust experimental protocol for acquiring high-quality IR spectra, and provides a detailed analysis of the expected spectral features.

Introduction: The Molecular Landscape of this compound

This compound is a perfluoroalkyl bromide with the chemical structure CF₃(CF₂)₃Br. Its high degree of fluorination imparts unique physicochemical properties, including chemical inertness, high density, and low surface tension. These characteristics make it a compound of interest in various applications, including as a reagent in organic synthesis, a solvent, and potentially as a component in biomedical applications.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral "fingerprint" that provides valuable information about the molecule's functional groups and overall structure. For this compound, IR spectroscopy is an essential tool for confirming its identity, assessing its purity, and studying its molecular interactions.

Theoretical Vibrational Analysis of this compound

A thorough understanding of the expected vibrational modes of this compound is crucial for accurate spectral interpretation. The vibrational spectrum is dominated by the stretching and bending modes of its carbon-fluorine (C-F), carbon-carbon (C-C), and carbon-bromine (C-Br) bonds.

Dominant Vibrational Modes

The key vibrational modes for this compound are:

-

C-F Stretching Vibrations: Due to the high electronegativity of fluorine and the strength of the C-F bond, these vibrations give rise to very strong absorption bands in the infrared spectrum. Perfluorinated compounds typically exhibit multiple, intense C-F stretching bands in the region of 1300-1000 cm⁻¹ . The coupling of vibrations from the multiple CF₂ and CF₃ groups results in a complex and characteristic pattern in this region.

-

C-C Stretching Vibrations: The stretching of the carbon-carbon backbone in fluorinated alkanes is often observed in the fingerprint region of the spectrum. These absorptions are generally weaker than the C-F stretches.

-

C-Br Stretching Vibration: The carbon-bromine bond is weaker and involves a heavier atom compared to the C-F bond. Consequently, its stretching vibration occurs at a lower frequency. The C-Br stretch is typically found in the range of 690-515 cm⁻¹ [1]. The presence of numerous fluorine atoms on the carbon chain can influence the exact position of this absorption.

-

Bending Vibrations: A variety of bending (scissoring, wagging, twisting, and rocking) vibrations of the CF₂, CF₃, and C-C-C chains occur at lower frequencies, contributing to the complexity of the fingerprint region (below 1000 cm⁻¹).

The Utility of Computational Chemistry

In the absence of a publicly available, experimentally verified infrared spectrum of this compound, computational methods such as Density Functional Theory (DFT) serve as a powerful predictive tool. DFT calculations can provide a theoretical vibrational spectrum with remarkable accuracy, aiding in the assignment of experimentally observed bands. These calculations can elucidate the specific vibrational modes corresponding to each absorption peak, offering a deeper understanding of the molecule's dynamics. Research on related perfluorinated molecules has demonstrated the utility of DFT in predicting and interpreting their vibrational spectra[2][3][4][5].

Experimental Protocol: Acquiring the Infrared Spectrum

The acquisition of a high-quality IR spectrum of this compound requires careful consideration of its physical properties, particularly its volatility (boiling point: 43-44 °C). The following protocol outlines a self-validating system for obtaining a reliable spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Instrumentation

-

Sample: this compound (purity ≥ 98%)

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Containment: A demountable liquid cell with infrared-transparent windows (e.g., KBr or NaCl plates) or a sealed liquid transmission cell with a defined path length. Given the sample's volatility, a sealed cell is preferable to prevent evaporation during the measurement.

-

Ancillary Equipment: Gastight syringe for sample handling, appropriate personal protective equipment (gloves, safety glasses).

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan using the empty, clean, and dry liquid cell. This background spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Sealed Liquid Cell):

-

Carefully fill the sealed liquid cell with this compound using a gastight syringe to prevent evaporation and exposure.

-

Ensure there are no air bubbles in the light path of the cell.

-

-

Spectral Acquisition:

-

Place the filled liquid cell in the sample compartment of the FTIR spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and other necessary spectral manipulations if required.

-

Diagram of the Experimental Workflow

Caption: A schematic of the experimental workflow for acquiring the IR spectrum of this compound.

Spectral Analysis and Interpretation

Based on the theoretical considerations discussed earlier, the infrared spectrum of this compound is expected to exhibit distinct features. The following table summarizes the anticipated key absorption bands and their assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 1300 - 1000 | C-F Stretching (asymmetric and symmetric) | Very Strong |

| ~1250 - 1100 | CF₂ and CF₃ Stretching | Strong, Complex |

| ~800 - 700 | C-C Stretching and CF Bending | Medium to Weak |

| 690 - 515 | C-Br Stretching | Medium |

| Below 600 | CF₂, CF₃, and C-C-C Bending (Deformation) Modes | Medium to Weak |

The region above 1500 cm⁻¹ is expected to be largely transparent, as there are no C-H, O-H, or N-H bonds in the molecule. The most prominent and information-rich region will be the "fluorine region" between 1300 and 1000 cm⁻¹, where the intense and complex pattern of C-F stretching absorptions will serve as a definitive fingerprint for the perfluorobutyl moiety. The presence of a medium-intensity band in the 690-515 cm⁻¹ range would confirm the existence of the carbon-bromine bond.

Conclusion

References

-

An analysis of the vibrational spectra of pentafluoroiodoethane, n-perfluoropropyl iodide, and the corresponding perfluoroalkyl radicals, C2F5.cntdot. and n-C3F7.cntdot. The Journal of Physical Chemistry. [Link]

-

Perfluorooctyl bromide | BrC8F17. PubChem. [Link]

-

Vibrational Analysis of the Ground States of Trifluoroacetyl Fluoride and Trifluoroacetyl Chloride. ResearchGate. [Link]

-

IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Butane, 1-bromo-. NIST WebBook. [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 2-fluorobutane. PubMed. [Link]

-

Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers. PubMed. [Link]

-

DFT-calculated IR spectra of the isolated C4F9-OH molecule with water... ResearchGate. [Link]

-

Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding. DTIC. [Link]

-

How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. RSC Publishing. [Link]

-

Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromononafluorobutane

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1-bromononafluorobutane, a critical fluorinated building block in advanced materials and pharmaceutical development.[1][2][3] This document delves into the prevalent synthetic methodologies, with a particular focus on the Hunsdiecker reaction and its modern variants, alongside robust purification protocols essential for achieving high-purity material required in research and industrial applications. The underlying chemical principles, experimental considerations, and analytical characterization techniques are discussed in detail to provide researchers, scientists, and drug development professionals with a thorough understanding of the core processes.

Introduction: The Significance of this compound

This compound, with the chemical formula C₄F₉Br, is a perfluorinated alkyl bromide that has garnered significant interest due to its unique physicochemical properties. The high electronegativity of the fluorine atoms imparts exceptional thermal and chemical stability to the molecule.[4] This stability, coupled with the reactivity of the carbon-bromine bond, makes this compound a versatile intermediate for introducing the nonafluorobutyl group into a wide range of molecular architectures.

In the realm of drug development, the incorporation of fluorinated moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[2][3] Furthermore, in materials science, the introduction of perfluoroalkyl chains can dramatically alter the surface properties of polymers and other materials, leading to applications in specialized coatings, surfactants, and advanced functional materials.[1]